molecular formula C10H6BrNO3 B1417002 Methyl 3-bromo-2-cyano-6-formylbenzoate CAS No. 1805592-42-0

Methyl 3-bromo-2-cyano-6-formylbenzoate

Cat. No.: B1417002
CAS No.: 1805592-42-0
M. Wt: 268.06 g/mol
InChI Key: NHTKYBKTVLDEIP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-formylbenzoate is a multifunctional benzoate derivative characterized by a bromine atom at the 3-position, a cyano group at the 2-position, and a formyl group at the 6-position of the aromatic ring. The combination of electron-withdrawing groups (bromo, cyano, formyl) and the methyl ester moiety suggests unique reactivity, such as susceptibility to nucleophilic substitution, cross-coupling reactions, or participation in cyclization processes. Such derivatives are often employed as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-6-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)9-6(5-13)2-3-8(11)7(9)4-12/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTKYBKTVLDEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212874
Record name Benzoic acid, 3-bromo-2-cyano-6-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805592-42-0
Record name Benzoic acid, 3-bromo-2-cyano-6-formyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805592-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-2-cyano-6-formyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Derivatives

Substituent Effects on Reactivity and Properties

The substituent arrangement on the benzoate scaffold significantly influences physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
Methyl 3-bromo-2-cyano-6-formylbenzoate Br (3), CN (2), CHO (6), COOCH₃ (1) C₁₀H₇BrNO₃ 284.08 g/mol High polarity due to formyl and cyano groups; potential for aldehyde chemistry.
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate Br (3), CN (2), CF₃ (6), COOCH₂CH₃ (1) C₁₁H₇BrF₃NO₂ 322.08 g/mol Enhanced lipophilicity from CF₃; ethyl ester may improve metabolic stability .
Methyl 6-amino-2-bromo-3-methoxybenzoate Br (2), NH₂ (6), OCH₃ (3), COOCH₃ (1) C₉H₁₀BrNO₃ 260.09 g/mol Amino group enables nucleophilic reactions; methoxy enhances electron density .
Methyl 3-cyano-6-chloro-2-fluorobenzoate Cl (6), F (2), CN (3), COOCH₃ (1) C₉H₅ClFNO₂ 229.60 g/mol Halogen mix (Cl, F) affects steric and electronic profiles; smaller halogens reduce steric hindrance .
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The formyl and cyano groups in the target compound increase electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). In contrast, methoxy or amino groups in analogs like Methyl 6-amino-2-bromo-3-methoxybenzoate enhance aromatic electron density, favoring electrophilic substitution .
  • Halogen Effects: Bromine’s larger atomic radius compared to chlorine or fluorine (as in Methyl 3-cyano-6-chloro-2-fluorobenzoate) may slow substitution reactions but improve leaving-group ability in cross-coupling reactions .

Physicochemical and Spectroscopic Comparisons

  • Spectroscopy: The presence of multiple electronegative groups (e.g., Br, CN, CHO) would result in distinct ¹³C NMR shifts, particularly for the formyl carbon (expected δ ~190–200 ppm) and cyano carbon (δ ~115–120 ppm) .
  • Thermal Stability: Bromine and cyano groups may lower thermal stability compared to methoxy or amino-substituted analogs, as seen in resin-derived methyl esters like sandaracopimaric acid methyl ester .

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